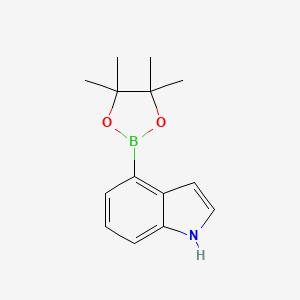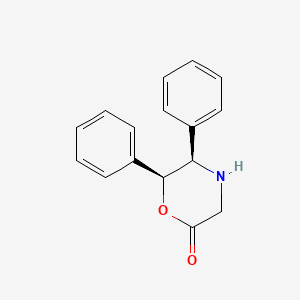
5-(Dibromomethyl)quinoxaline
Descripción general
Descripción
5-(Dibromomethyl)quinoxaline is a chemical compound with the molecular formula C9H6Br2N2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline derivatives, including 5-(Dibromomethyl)quinoxaline, can be synthesized through various methods . Recent advances in the synthesis of quinoxaline have led to the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of 5-(Dibromomethyl)quinoxaline consists of a quinoxaline core with two bromine atoms attached to a methyl group at the 5-position . The understanding of the methods and mechanisms of the reactions presented will allow synthetic chemists to extend these ideas to other processes in achieving their goals .Chemical Reactions Analysis
Quinoxalines, including 5-(Dibromomethyl)quinoxaline, have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . They have been synthesized via many different methods of synthetic strategies .Physical And Chemical Properties Analysis
5-(Dibromomethyl)quinoxaline has a molecular weight of 301.97 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Design and Development of Bioactive Molecules
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules .
Dyes and Fluorescent Materials
Quinoxaline scaffolds have been utilized for the design and development of dyes and fluorescent materials . These materials have a wide range of applications in various industries, including textiles, plastics, and electronics.
Electroluminescent Materials
Quinoxaline is used in the creation of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field, making them useful in a variety of applications, including lighting and display technologies.
Organic Sensitizers for Solar Cell Applications
Quinoxaline has been used in the development of organic sensitizers for solar cell applications . These sensitizers are used to increase the efficiency of solar cells by absorbing light and transferring the energy to the semiconductor.
Polymeric Optoelectronic Materials
Quinoxaline is also used in the development of polymeric optoelectronic materials . These materials have applications in devices that operate based on the interaction of light with electrons, such as photodiodes and light-emitting diodes (LEDs).
Bioactive Quinoxaline-Containing Sulfonamides
The therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework . These quinoxaline sulfonamide derivatives have shown a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor and anticancer action .
Safety and Hazards
Direcciones Futuras
Quinoxaline derivatives, including 5-(Dibromomethyl)quinoxaline, have shown promise in various fields of medicine, pharmacology, and pharmaceutics . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Mecanismo De Acción
Target of Action
5-(Dibromomethyl)quinoxaline is a derivative of quinoxaline, a heterocyclic compound that has been found to have various biological properties . The primary target of 5-(Dibromomethyl)quinoxaline is Peroxiredoxin-2 (Prx2), a protein that plays a crucial role in cellular antioxidant defense .
Mode of Action
5-(Dibromomethyl)quinoxaline interacts with its target, Prx2, by inhibiting its activity . This interaction results in potent lytic activity against certain pathogens, such as P. falciparum .
Biochemical Pathways
It is known that the compound’s interaction with prx2 can disrupt the normal functioning of the protein, potentially affecting the cellular antioxidant defense system .
Result of Action
The inhibition of Prx2 by 5-(Dibromomethyl)quinoxaline can lead to potent lytic activity against certain pathogens . This suggests that the compound may have potential applications in the treatment of diseases caused by these pathogens.
Propiedades
IUPAC Name |
5-(dibromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNTZZRPOFREKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423750 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958994-25-7 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)










